

# Monitoring the Efficacy of IMGC936 in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CI-936   |           |
| Cat. No.:            | B1248023 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

IMGC936 is a first-in-class antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase domain-containing protein 9 (ADAM9), a cell surface protein overexpressed in various solid tumors with limited expression in normal tissues.[1][2][3] This makes ADAM9 an attractive target for ADC-based therapies. IMGC936 comprises a high-affinity humanized anti-ADAM9 antibody, site-specifically conjugated to the maytansinoid payload DM21 via a stable tripeptide linker.[1][4][5] The antibody component is engineered with a YTE mutation to extend its plasma half-life and enhance exposure.[1][3][6] This document provides detailed application notes and protocols for monitoring the preclinical efficacy of IMGC936, focusing on in vitro and in vivo methodologies.

# **Mechanism of Action**

IMGC936 exerts its anti-tumor activity through a targeted delivery of the cytotoxic payload, DM21, to ADAM9-expressing cancer cells. Upon binding to ADAM9 on the tumor cell surface, IMGC936 is internalized.[1][5] Inside the cell, the linker is cleaved, releasing the DM21 payload. DM21 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4] Furthermore, the released payload can diffuse into neighboring



antigen-negative tumor cells, inducing a "bystander effect" that enhances the overall anti-tumor activity.[3][6]



Click to download full resolution via product page

Caption: Mechanism of action of IMGC936.

# **Data Presentation: In Vitro Cytotoxicity of IMGC936**

The following table summarizes the in vitro cytotoxic activity of IMGC936 against a panel of human cancer cell lines with varying ADAM9 expression levels.



| Cell Line                                             | Cancer Type         | ADAM9 Expression (H-Score)              | IMGC936 IC50<br>(nmol/L)                                             |
|-------------------------------------------------------|---------------------|-----------------------------------------|----------------------------------------------------------------------|
| NCI-H1703                                             | Non-Small Cell Lung | High                                    | 0.2 - 10                                                             |
| EBC-1                                                 | Non-Small Cell Lung | Moderate (130)                          | Not explicitly stated,<br>but showed significant<br>in vivo response |
| Gastric Cancer Cell<br>Lines                          | Gastric             | Medium to High (73% with H-score > 100) | Potent activity reported                                             |
| Pancreatic Cancer Cell Lines                          | Pancreatic          | High (85% with H-<br>score > 100)       | Potent activity reported                                             |
| Triple-Negative Breast<br>Cancer (TNBC) Cell<br>Lines | Breast              | Medium to High (65% with H-score > 100) | Potent activity reported                                             |
| Colorectal Cancer Cell<br>Lines                       | Colorectal          | Not specified                           | Potent activity reported                                             |

Note: IC50 values can vary between experiments. The sensitivity to IMGC936 is not solely dependent on ADAM9 expression levels; other factors like internalization and processing rates may also play a role.[3]

# **Experimental Protocols**In Vitro Cytotoxicity Assay (WST-8 Assay)

This protocol outlines the measurement of IMGC936-mediated cytotoxicity in ADAM9-positive tumor cell lines using a WST-8 based cell viability assay.

#### Materials:

- ADAM9-positive tumor cell lines
- Complete cell culture medium
- IMGC936 and a non-targeting control ADC



- 96-well cell culture plates
- WST-8 reagent
- Microplate reader

#### Protocol:

- · Cell Seeding:
  - Harvest and count the desired tumor cells.
  - $\circ$  Seed the cells in a 96-well plate at a density of 2,000-4,000 cells per well in 100  $\mu L$  of complete culture medium.
  - Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of IMGC936 and the non-targeting control ADC in complete culture medium.
  - Remove the medium from the wells and add 100 μL of the diluted compounds to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.
  - Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
- WST-8 Assay:
  - Add 10 μL of WST-8 reagent to each well.
  - Incubate the plate for 2-4 hours at 37°C.
  - Gently shake the plate for 1 minute to ensure uniform color distribution.
- Data Acquisition and Analysis:



- Measure the absorbance at 450 nm using a microplate reader.
- Subtract the absorbance of the blank wells from all other readings.
- Calculate the percentage of cell viability relative to the untreated control.
- Plot the cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression sigmoidal curve fit.

# In Vivo Tumor Growth Inhibition in Xenograft Models

This protocol describes the evaluation of IMGC936 anti-tumor efficacy in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.



Click to download full resolution via product page

**Caption:** Experimental workflow for in vivo xenograft studies.



#### Materials:

- ADAM9-positive human tumor cell lines or PDX tissue
- Immunocompromised mice (e.g., NOD-scid GAMMA (NSG) mice)
- Matrigel (for CDX models)
- IMGC936 and a non-targeting control ADC
- Calipers for tumor measurement

#### Protocol:

- Tumor Implantation:
  - CDX Models: Harvest tumor cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio). Subcutaneously inject approximately 5 x 10<sup>6</sup> cells into the flank of each mouse.
  - PDX Models: Surgically implant small tumor fragments (2-3 mm³) subcutaneously into the flank of each mouse.[7]
- · Tumor Growth and Randomization:
  - Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
     Calculate tumor volume using the formula: (Length x Width²) / 2.
  - When tumors reach an average volume of 100-200 mm<sup>3</sup>, randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC control, IMGC936 at various doses).
- Treatment Administration:
  - Administer IMGC936 and control ADCs intravenously (IV) at the desired dose and schedule. A single dose of 8.6 mg/kg has shown significant anti-tumor activity in some preclinical models.[8]



- Efficacy Monitoring:
  - Continue to monitor tumor volume and body weight 2-3 times per week.
  - The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of toxicity are observed.
- Data Analysis:
  - Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
  - Perform statistical analysis to determine the significance of the anti-tumor effect.

# **Bystander Killing Assay**

This protocol is designed to evaluate the ability of IMGC936 to kill neighboring antigen-negative cells.

#### Materials:

- ADAM9-positive tumor cell line
- ADAM9-negative tumor cell line (can be generated by CRISPR/Cas9 knockout) fluorescently labeled (e.g., with RFP or GFP)
- IMGC936
- · 96-well plates
- Live-cell imaging system or flow cytometer

#### Protocol:

- Co-culture Seeding:
  - Seed a fixed number of fluorescently labeled ADAM9-negative cells (e.g., 5,000 cells/well)
     in a 96-well plate.



- In the same wells, seed varying numbers of unlabeled ADAM9-positive cells to create different ratios of positive to negative cells.
- Treatment:
  - Treat the co-cultures with a concentration of IMGC936 that is cytotoxic to the ADAM9positive cells but has minimal direct effect on the ADAM9-negative cells.
  - Include untreated co-cultures as a control.
- Monitoring and Analysis:
  - Incubate the plates for 5 days.
  - Monitor the viability of the fluorescently labeled ADAM9-negative cells using a live-cell imaging system or by flow cytometry.
  - A decrease in the number of viable ADAM9-negative cells in the presence of ADAM9positive cells and IMGC936 indicates a bystander effect.[9][10]

## Conclusion

The protocols and data presented in these application notes provide a framework for the preclinical evaluation of IMGC936 efficacy. The in vitro cytotoxicity and bystander killing assays are crucial for determining the direct and indirect anti-tumor activity of the ADC, while the in vivo xenograft models provide essential information on its efficacy in a more complex biological system. Consistent and rigorous application of these methodologies will enable researchers to accurately assess the therapeutic potential of IMGC936 and guide its further development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

1. 101.200.202.226 [101.200.202.226]







- 2. macrogenics.com [macrogenics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research -PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- To cite this document: BenchChem. [Monitoring the Efficacy of IMGC936 in Preclinical Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248023#monitoring-imgc936-efficacy-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com